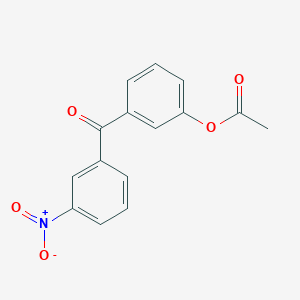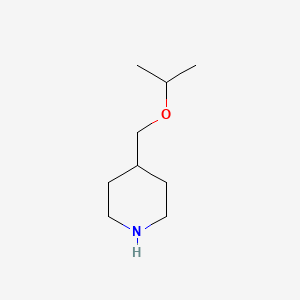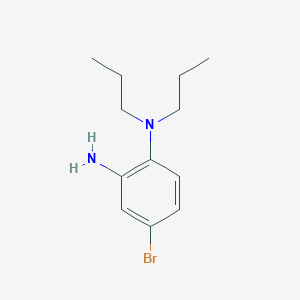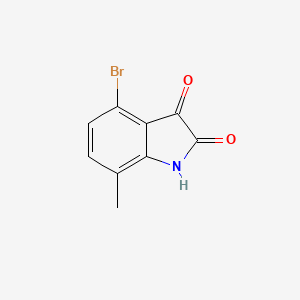
3-Acetoxy-3'-nitrobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxy-3’-nitrobenzophenone: is an organic compound with the molecular formula C15H11NO5 . It is also known by its systematic name 3-(3-nitrobenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group and a nitro group attached to a benzophenone core. It is used in various chemical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-3’-nitrobenzophenone typically involves the acetylation of 3-hydroxybenzophenone followed by nitration. The acetylation can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The nitration step involves the use of a nitrating agent like nitric acid in the presence of sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production methods for 3-Acetoxy-3’-nitrobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-3’-nitrobenzophenone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The acetoxy group can be hydrolyzed to a hydroxyl group using acidic or basic hydrolysis.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Acidic or basic hydrolysis.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Reduction of the nitro group: 3-Amino-3’-acetoxybenzophenone.
Hydrolysis of the acetoxy group: 3-Hydroxy-3’-nitrobenzophenone.
Substitution reactions: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Acetoxy-3’-nitrobenzophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving acetylation and nitration. It can also be used as a probe to investigate the mechanisms of these reactions.
Medicine: 3-Acetoxy-3’-nitrobenzophenone has potential applications in drug development. It has been studied for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable in the design of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’-nitrobenzophenone involves its interaction with biological molecules through its acetoxy and nitro groups. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The nitro group can be reduced to an amino group, which can interact with proteins and enzymes, potentially altering their function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in acetylation and nitration reactions.
Proteins: The nitro group can form covalent bonds with amino acid residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
3-Hydroxy-3’-nitrobenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group.
3-Acetoxybenzophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzophenone: Lacks the acetoxy group, affecting its solubility and reactivity.
Uniqueness: 3-Acetoxy-3’-nitrobenzophenone is unique due to the presence of both acetoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
[3-(3-nitrobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10(17)21-14-7-3-5-12(9-14)15(18)11-4-2-6-13(8-11)16(19)20/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKADISCKFRTPAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641642 |
Source


|
| Record name | 3-(3-Nitrobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-77-1 |
Source


|
| Record name | 3-(3-Nitrobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(Aminomethyl)phenyl]ethan-1-one hydrochloride](/img/structure/B1292197.png)
![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)








